molecular formula C19H22N4O3 B2624070 N-allyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900881-53-0

N-allyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2624070
CAS RN: 900881-53-0
M. Wt: 354.41
InChI Key: IYNKBDHYHWLIEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-allyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a complex organic compound. It belongs to the class of compounds known as pyrroles, which are among the most important heterocycles in pharmaceuticals and agrochemicals . Pyrroles are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of such compounds can be challenging due to the need for different substituents and a free NH group. A metal-free method for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation has been reported . The desired pyrroles were obtained with yields up to 99% and good functional group tolerance .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes an allyl group, a methoxypropyl group, a methyl group, and a carboxamide group. The compound also features a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring .


Chemical Reactions Analysis

Mechanistic studies identified a reaction mechanism that features a subtle sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton . Pyrrolo[1,2-a]pyrimidines are synthesized as the synthetic applications of NH-pyrroles .

Scientific Research Applications

Mechanical Properties of Prop-2-en-1-one Based Single Crystals

The compound’s mechanical properties have been studied using molecular dimension simulations. These properties include elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio. Additionally, s-wave and p-wave velocities, as well as the static dielectric tensor, were calculated. Researchers have correlated these properties with the number of carbon atoms in the compound, shedding light on the relationship between molecular structure and mechanical behavior .

Anti-Inflammatory and Anti-Arthritic Activities

Another derivative of this compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has shown promise in suppressing inflammation. In experiments related to rheumatoid arthritis, MMPP inhibited the production of NO (nitric oxide) and H2O2 (hydrogen peroxide). This suggests potential anti-inflammatory effects, making it an interesting avenue for further research .

α-Amylase Inhibition for Diabetes Treatment

Novel pyrrolo[2,3-d]pyrimidine-based analogues, including compounds derived from our mysterious compound, were designed and synthesized. These analogues were evaluated for their ability to inhibit the α-amylase enzyme, which plays a role in breaking down starch molecules into glucose. Several of these analogues demonstrated excellent antidiabetic action, with IC50 values in the 0.252–0.281 mM range. Notably, compounds 5b, 6c, 7a, and 7b showed promising results. Molecular docking and molecular dynamics simulations further supported their potential as future antidiabetic drugs .

Other Potential Applications

While the above fields represent some of the compound’s known applications, ongoing research may uncover additional uses. For instance, polysubstituted pyrimidines with various substituents have been studied for their immune-suppressing properties, and this compound’s derivatives could be explored in similar contexts .

Future Directions

Given the wide range of biological activities exhibited by pyrimidines, there is significant interest in the development of new pyrimidines as potential therapeutic agents . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

properties

IUPAC Name

6-(3-methoxypropyl)-10-methyl-2-oxo-N-prop-2-enyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-4-8-20-18(24)15-12-14-17(22(15)10-6-11-26-3)21-16-13(2)7-5-9-23(16)19(14)25/h4-5,7,9,12H,1,6,8,10-11H2,2-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNKBDHYHWLIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.